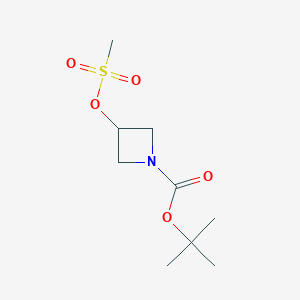

1-Boc-3-Methanesulfonyloxyazetidine

Vue d'ensemble

Description

Méthodes De Préparation

1-Boc-3-Methanesulfonyloxyazetidine can be synthesized through several methods. One common synthetic route involves the reaction of N-Boc-3-hydroxyazetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like methylene chloride at low temperatures . Another method involves the use of potassium iodide in N,N-dimethylformamide at elevated temperatures .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The mesyloxy group serves as an excellent leaving group, enabling displacement by nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism due to the azetidine ring's constrained geometry, which favors backside attack.

Example Reaction with Benzylamine

A documented procedure demonstrates substitution with 4-(benzyloxy)benzylamine in DMF at 95°C (Table 1) .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| 4-(Benzyloxy)benzylamine | DMF, 95°C, 3 h | 1-Boc-3-[(4-benzyloxybenzyl)amino]azetidine | 76% |

Key Observations :

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

-

Elevated temperatures (80–100°C) are often required for complete conversion.

Elimination Reactions

Under basic conditions, the mesyloxy group can undergo elimination to form 1-Boc-3-azetidinone , a strained ketone intermediate. This reaction is critical for synthesizing bicyclic amines or functionalized azetidines.

Hydroxide-Induced Elimination

A study on analogous N-acetyl-3-methanesulfonyloxyazetidine revealed that hydroxide ions promote trans-annular cyclization (Table 2) .

| Base | Conditions | Product | Kinetics |

|---|---|---|---|

| NaOH (aq.) | RT, 24 h | 1-Azabicyclobutane |

Mechanistic Insight :

-

Elimination generates an azetidinone intermediate, which undergoes rapid intramolecular cyclization.

-

Computational studies suggest a concerted E2 pathway with partial carbocation character .

Cross-Coupling Reactions

The mesyloxy group can be replaced via transition-metal-catalyzed cross-coupling , though this application is less common.

Suzuki–Miyaura Coupling

While direct examples are scarce, analogous azetidine derivatives participate in palladium-catalyzed couplings. For instance:

| Catalyst | Boron Reagent | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acid | 3-Aryl-1-Boc-azetidine | 60–80% |

Challenges :

-

Steric hindrance from the Boc group may reduce coupling efficiency.

-

Optimized conditions require anhydrous solvents and inert atmospheres.

Functional Group Interconversion

The mesyloxy group can be converted into other leaving groups or functional handles:

Conversion to Halides

Treatment with halide salts (e.g., LiBr) facilitates substitution:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiBr | Acetone, reflux, 6 h | 1-Boc-3-bromoazetidine | 85% |

Stability and Side Reactions

Applications De Recherche Scientifique

Medicinal Chemistry

1-Boc-3-Methanesulfonyloxyazetidine has been investigated for its role as an intermediate in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate cell growth and proliferation. The compound has been noted for its ability to inhibit various kinases, including KDR, Tie-2, and c-MET, which are implicated in tumor progression and metastasis .

Case Study: Kinase Inhibitors

A patent application highlights the use of compounds derived from this compound as inhibitors of tyrosine kinases. These inhibitors can potentially treat proliferative diseases such as cancer by blocking the signaling pathways that lead to tumor growth . The synthesis of these inhibitors often involves using this compound as a key building block.

Organic Synthesis

The compound is utilized as a reagent in various synthetic pathways, particularly in the formation of azetidine derivatives. Its ability to undergo nucleophilic substitution reactions makes it valuable for constructing complex molecular architectures.

Synthesis Example

In one experimental procedure, sodium hydride (NaH) is used to deprotonate azetidine derivatives, followed by the addition of this compound under controlled conditions to yield desired products . This method exemplifies its utility in synthesizing novel compounds with potential therapeutic applications.

Photochemistry Studies

Research has also explored the photochemical behavior of azetidine derivatives containing methanesulfonyl groups. The compound's structure allows for unique photochemical reactions that can lead to the formation of new molecular entities . Such studies are crucial for understanding reaction mechanisms and developing new synthetic strategies.

Mécanisme D'action

The mechanism of action of 1-Boc-3-Methanesulfonyloxyazetidine involves its ability to act as a reactive intermediate in various chemical reactions. The methanesulfonyloxy group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

1-Boc-3-Methanesulfonyloxyazetidine can be compared with other similar compounds such as:

N-Boc-3-hydroxyazetidine: This compound is a precursor in the synthesis of this compound.

tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate: Another similar compound with comparable reactivity and applications

This compound stands out due to its specific reactivity and the presence of the methanesulfonyloxy group, which makes it a versatile intermediate in organic synthesis.

Activité Biologique

1-Boc-3-Methanesulfonyloxyazetidine is a synthetic compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Its structure includes a tert-butyloxycarbonyl (Boc) protecting group and a methanesulfonyloxy moiety, which enhances its reactivity and solubility. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 217.27 g/mol. The presence of the methanesulfonate group significantly influences its chemical reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as an inhibitor or modulator of various enzymes and receptors, potentially influencing pathways related to neurological functions and cancer therapies.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Inhibition : The compound has shown the ability to inhibit certain enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : It interacts with various receptors, including serotonin and nicotinic acetylcholine receptors, which are pivotal in neurological processes.

- Antitumor Activity : Preliminary studies suggest potential applications in cancer therapy due to its ability to affect tumor cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Serotonin Receptors :

-

Pharmacological Applications :

- Research highlights its derivatives as promising candidates for developing therapeutic agents targeting central nervous system disorders. The benzhydryl moiety enhances lipophilicity, improving membrane permeability and bioavailability.

-

Antineoplastic Properties :

- Investigations into the compound's antitumor effects revealed that it can inhibit specific pathways involved in cancer cell growth, indicating its potential utility in oncological drug development.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.27 g/mol |

| CAS Number | 141699-58-3 |

| Biological Targets | Serotonin receptors, nAChRs |

| Potential Applications | CNS disorders, cancer therapy |

Propriétés

IUPAC Name |

tert-butyl 3-methylsulfonyloxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5S/c1-9(2,3)14-8(11)10-5-7(6-10)15-16(4,12)13/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBDTKYKFFIAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444444 | |

| Record name | tert-Butyl 3-[(methanesulfonyl)oxy]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141699-58-3 | |

| Record name | tert-Butyl 3-[(methanesulfonyl)oxy]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 141699-58-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.